molecular formula C15H14N2O B2889866 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile CAS No. 297149-83-8

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile

Cat. No.: B2889866
CAS No.: 297149-83-8
M. Wt: 238.29
InChI Key: KRBCZOMSLONOPR-UHFFFAOYSA-N
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Description

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile is an organic compound that features a benzylamine moiety attached to a methylbenzenecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile typically involves the reaction of 2-hydroxybenzylamine with 2-methylbenzenecarbonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.

Major Products Formed

    Oxidation: Formation of 5-((2-Hydroxybenzyl)amino)-2-methylbenzaldehyde.

    Reduction: Formation of 5-((2-Hydroxybenzyl)amino)-2-methylbenzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    5-((2-Hydroxybenzyl)amino)isophthalic acid: Similar structure but with additional carboxyl groups.

    N-(2-Hydroxybenzyl)-2,5-dimethoxy-4-cyanophenylethylamine: Contains a similar benzylamine moiety but with different substituents on the aromatic ring.

Uniqueness

5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[(2-hydroxyphenyl)methylamino]-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,17-18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBCZOMSLONOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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